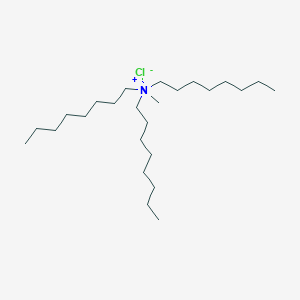
5-amino-1H-pyrazole-3-carbonitrile
Overview
Description
5-amino-1H-pyrazole-3-carbonitrile: is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is characterized by a pyrazole ring substituted with an amino group at the 5-position and a nitrile group at the 3-position. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule, making it a valuable building block for the synthesis of various biologically active compounds .
Mechanism of Action
Target of Action
5-Amino-1H-pyrazole-3-carbonitrile is a fascinating and privileged organic tool for the construction of diverse heterocyclic or fused heterocyclic scaffolds . It is used as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidines , which are known to possess considerable biological activity
Mode of Action
The compound enters into condensation reactions with β-diketones and dibenzalacetone to form 2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives . The reaction with cyanoguanidine in an acid medium leads to the formation of 2,4-diamino-7-(cyanomethyl)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile .
Biochemical Pathways
It is known that the compound is used as a versatile synthetic building block in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
Pharmacokinetics
The compound is synthesized using a one-pot, multicomponent protocol, which suggests that it may have good bioavailability .
Result of Action
The compound is known to facilitate the synthesis of substituted 7-aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitriles that are structurally related to certain sedative/hypnotic drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is synthesized using alumina–silica-supported MnO2 as a recyclable catalyst in water , suggesting that the reaction environment can significantly impact the compound’s synthesis and subsequent action.
Biochemical Analysis
Biochemical Properties
5-Amino-1H-pyrazole-3-carbonitrile has been employed for two-component reactions with various reagents such as activated carbonyl groups, arylidenepyruvic acids, chromenes, α,β-unsaturated compounds, aromatic and heterocyclic aldehydes, α-bromoacetophenone, β-diketones, β-ketoesters, and CH-acid compounds . The nature of these interactions is likely to be complex and dependent on the specific biochemical context.
Molecular Mechanism
It is known that 5-amino-pyrazoles can participate in a variety of chemical reactions, suggesting that they may interact with a range of biomolecules . These interactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.
Temporal Effects in Laboratory Settings
It has been synthesized using a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of this compound in animal models. The safety information for a related compound, 3,5-diamino-1H-pyrazole-4-carbonitrile, suggests that it is a dangerous compound, indicating potential toxic or adverse effects at high doses.
Metabolic Pathways
It is known that pyrazole derivatives can participate in a variety of chemical reactions, suggesting that they may interact with a range of enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1H-pyrazole-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of malononitrile with hydrazine hydrate, followed by cyclization to form the pyrazole ring . Another method includes the condensation of aromatic aldehydes, malononitrile, and phenylhydrazine in the presence of a catalyst such as alumina-silica-supported manganese dioxide (MnO2) in water . This one-pot, three-component reaction is efficient and yields high purity products.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using the aforementioned synthetic routes. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often employed to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions: 5-amino-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions using halogens or nucleophilic substitution with alkyl halides.
Major Products Formed:
Oxidation: Nitro-pyrazole derivatives.
Reduction: Amino-pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-amino-1H-pyrazole-3-carbonitrile is widely used as a precursor for the synthesis of more complex heterocyclic compounds. It serves as a key intermediate in the preparation of pyrazolo[1,5-a]pyrimidines, which have applications in materials science and pharmaceuticals .
Biology: In biological research, this compound is utilized for the development of enzyme inhibitors and receptor antagonists. Its derivatives have shown potential as antimicrobial, antiviral, and anticancer agents .
Medicine: Medicinal chemistry has explored the use of this compound derivatives in the treatment of various diseases. These compounds exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties .
Industry: In the industrial sector, this compound is employed in the synthesis of agrochemicals and dyes. Its derivatives are used as intermediates in the production of herbicides and insecticides .
Comparison with Similar Compounds
- 3-amino-1H-pyrazole-4-carbonitrile
- 5-amino-1H-pyrazole-4-carbonitrile
- 5-amino-3-methyl-1H-pyrazole-4-carbonitrile
Comparison: 5-amino-1H-pyrazole-3-carbonitrile is unique due to the specific positioning of the amino and nitrile groups on the pyrazole ring. This arrangement imparts distinct reactivity and biological activity compared to its analogs. For example, 3-amino-1H-pyrazole-4-carbonitrile has different electronic properties and steric hindrance, leading to variations in its chemical behavior and biological effects .
Properties
IUPAC Name |
3-amino-1H-pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4/c5-2-3-1-4(6)8-7-3/h1H,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPXHJRACWYTNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611140 | |
| Record name | 3-Amino-1H-pyrazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125144-04-9 | |
| Record name | 3-Amino-1H-pyrazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-1H-pyrazole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the crystal structure of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-iodo-5-amino-1H-pyrazole-3-carbonitrile?
A: This compound belongs to a family of chemicals that show promise as insecticides []. Understanding the three-dimensional arrangement of atoms within the molecule, as revealed by its crystal structure, can provide valuable insights into how these types of compounds might interact with their biological targets. This knowledge can be crucial for the future design of more potent and selective insecticidal agents.
Q2: What are the key structural features of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-iodo-5-amino-1H-pyrazole-3-carbonitrile as determined by the study?
A: The molecule comprises two planar rings: a pyrazole ring and a benzene ring. The dihedral angle between these rings is 82.2(2)° []. The study also highlights the presence of intermolecular hydrogen bonds (N–H···N) within the crystal structure, contributing to the overall stability of the crystal lattice [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)








![(2Z)-2-[(4E)-4-[(E)-4-(2,6,6-Trimethylcyclohexen-1-yl)but-3-en-2-ylidene]cyclohept-2-en-1-ylidene]acetaldehyde](/img/structure/B57305.png)



